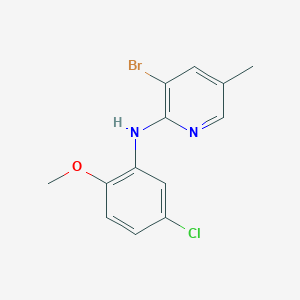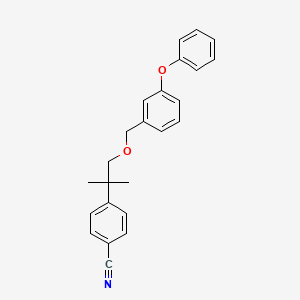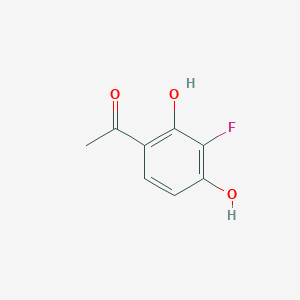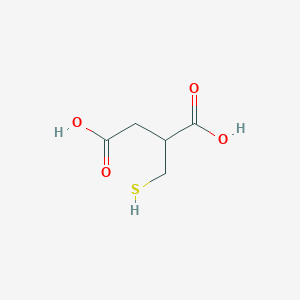
2-(sulfanylmethyl)succinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(sulfanylmethyl)succinic acid is an organic compound that belongs to the class of thiols, which are sulfur-containing compounds. It is characterized by the presence of a mercapto group (-SH) and two carboxylic acid groups (-COOH). This compound is known for its versatility and is used in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2-(sulfanylmethyl)succinic acid can be synthesized through several methods. One common approach involves the reaction of maleic anhydride with thiourea, followed by hydrolysis to yield the desired product. The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods: In an industrial setting, the production of mercaptomethylbutanedioic acid often involves the use of large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, where they undergo the necessary chemical transformations under controlled conditions. The product is then purified through crystallization or distillation.
化学反应分析
Types of Reactions: 2-(sulfanylmethyl)succinic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Thioethers or thioesters.
科学研究应用
2-(sulfanylmethyl)succinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand for metal ions in biochemical studies.
Industry: It is used in the production of polymers and as a stabilizer for certain chemical processes.
作用机制
The mechanism of action of mercaptomethylbutanedioic acid involves its ability to form strong bonds with metal ions and other electrophilic species. The thiol group can donate electrons to form stable complexes, while the carboxylic acid groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in various chemical and biological processes.
相似化合物的比较
2-(sulfanylmethyl)succinic acid can be compared with other thiol-containing compounds, such as:
Mercaptosuccinic acid: Similar structure but lacks the additional methyl group.
Thiomalic acid: Another thiol-containing compound with similar reactivity.
Cysteine: An amino acid with a thiol group, commonly found in proteins.
Uniqueness: this compound is unique due to its combination of a thiol group and two carboxylic acid groups, which provide it with a distinct set of chemical properties and reactivity. This makes it particularly useful in applications where both thiol and carboxylic acid functionalities are required.
属性
分子式 |
C5H8O4S |
|---|---|
分子量 |
164.18 g/mol |
IUPAC 名称 |
2-(sulfanylmethyl)butanedioic acid |
InChI |
InChI=1S/C5H8O4S/c6-4(7)1-3(2-10)5(8)9/h3,10H,1-2H2,(H,6,7)(H,8,9) |
InChI 键 |
SVEXORXGIFDNOF-UHFFFAOYSA-N |
规范 SMILES |
C(C(CS)C(=O)O)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
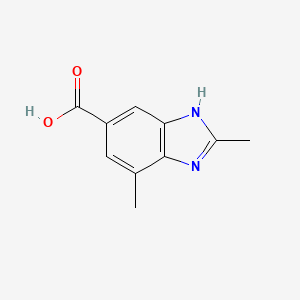
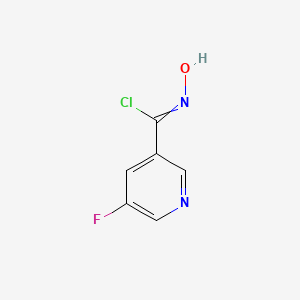
![(2R)-1-{[Tri(propan-2-yl)silyl]oxy}propan-2-ol](/img/structure/B8654287.png)
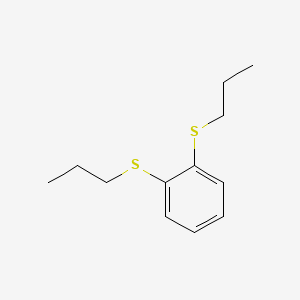
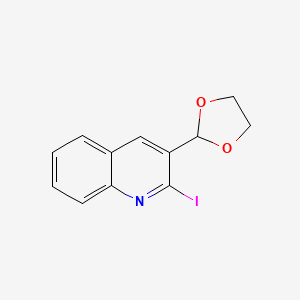

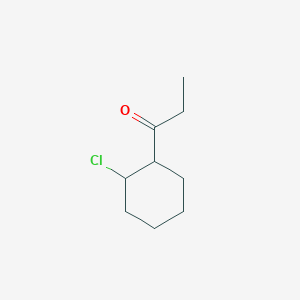
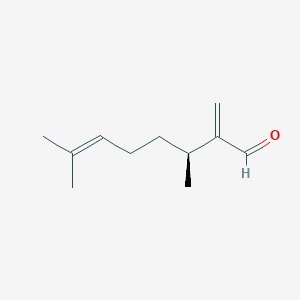
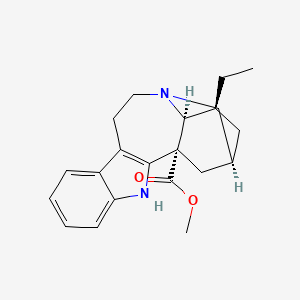
![Methyl (s)-2-amino-3-(4'-cyano-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8654327.png)

